
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne is an organic compound with the molecular formula C10H4O It is characterized by the presence of ethynyl groups and a methoxy group attached to a hexene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which involves the oxidative homocoupling of terminal alkynes in the presence of copper(I) salts and an oxidant such as tribromoisocyanuric acid . The reaction is carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally benign oxidants, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Halogenation reagents such as bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne has several applications in scientific research:
作用機序
The mechanism of action of 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can undergo cross-metathesis reactions, forming metallacyclobutadiene intermediates, which play a crucial role in its reactivity .
類似化合物との比較
3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the methoxy group.
Tetraethynylethene: Contains four ethynyl groups but has a different backbone structure.
Tetracyanoethylene: Contains cyano groups instead of ethynyl groups.
Uniqueness: 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
823813-84-9 |
|---|---|
分子式 |
C11H6O |
分子量 |
154.16 g/mol |
IUPAC名 |
3,4-diethynyl-1-methoxyhex-3-en-1,5-diyne |
InChI |
InChI=1S/C11H6O/c1-5-10(6-2)11(7-3)8-9-12-4/h1-3H,4H3 |
InChIキー |
ABEICATWIXUBSX-UHFFFAOYSA-N |
正規SMILES |
COC#CC(=C(C#C)C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


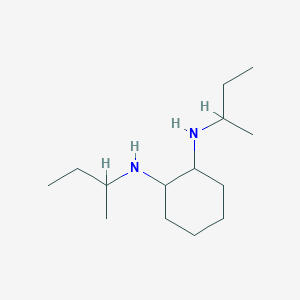

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
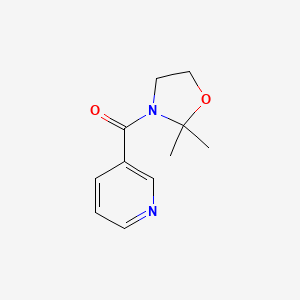
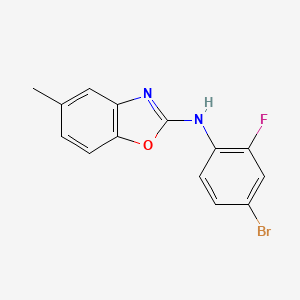
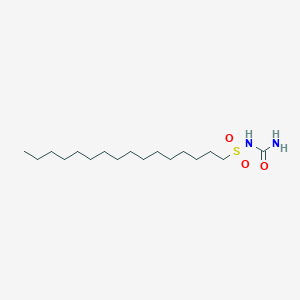
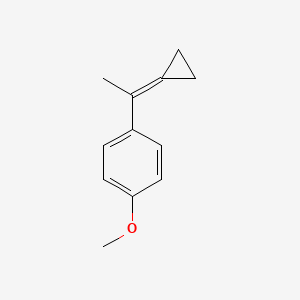

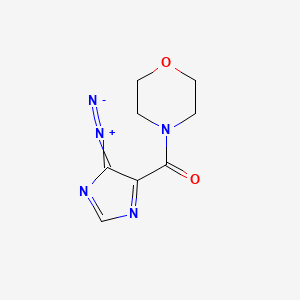
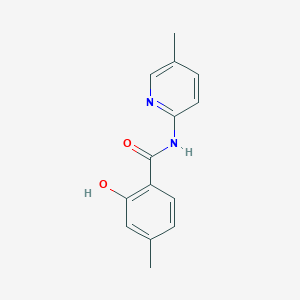
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)
